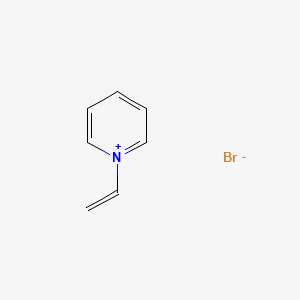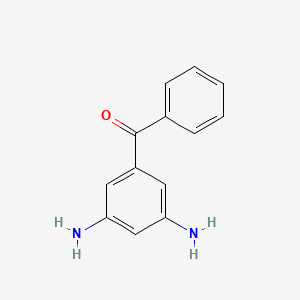
(3,5-Diaminophenyl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Diaminophenyl)(phenyl)methanone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of two amino groups at the 3 and 5 positions on the phenyl ring and a phenyl group attached to the carbonyl carbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Diaminophenyl)(phenyl)methanone typically involves the cyclization of (3,4-diaminophenyl)(phenyl)methanone with cinnamic acid using glycerol as a solvent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of high-purity reagents and maintaining controlled reaction conditions to achieve high yields.
化学反应分析
Types of Reactions: (3,5-Diaminophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (3,5-dinitrophenyl)(phenyl)methanone.
Reduction: Formation of (3,5-diaminophenyl)(phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
(3,5-Diaminophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of (3,5-Diaminophenyl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, the compound inhibits the synthesis of cell wall proteins in Mycobacterium tuberculosis by binding to the active site of the enzyme pantothenate synthetase . This binding disrupts the normal function of the enzyme, leading to the inhibition of bacterial growth.
相似化合物的比较
- (3,4-Diaminophenyl)(phenyl)methanone
- (3-Aminophenyl)(phenyl)methanone
- (3,5-Dinitrophenyl)(phenyl)methanone
Comparison: (3,5-Diaminophenyl)(phenyl)methanone is unique due to the presence of two amino groups at the 3 and 5 positions, which significantly influence its chemical reactivity and biological activity. Compared to (3,4-Diaminophenyl)(phenyl)methanone, the 3,5-isomer may exhibit different steric and electronic properties, leading to variations in its reactivity and interactions with biological targets. The presence of amino groups also distinguishes it from (3,5-Dinitrophenyl)(phenyl)methanone, which contains nitro groups instead.
属性
CAS 编号 |
51441-03-3 |
|---|---|
分子式 |
C13H12N2O |
分子量 |
212.25 g/mol |
IUPAC 名称 |
(3,5-diaminophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2 |
InChI 键 |
HUCYRCXEUARBKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


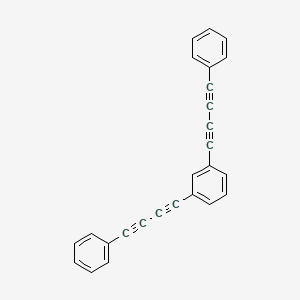
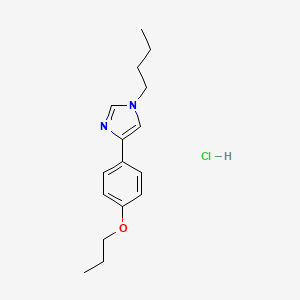
![Dimethyl [2-([1,1'-biphenyl]-4-yl)-2-oxoethyl]phosphonate](/img/structure/B14670817.png)
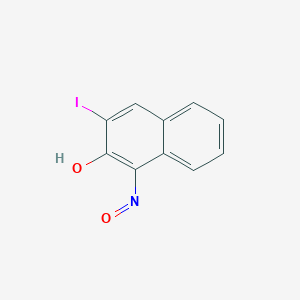
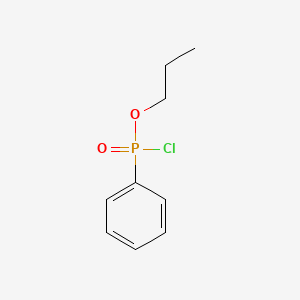
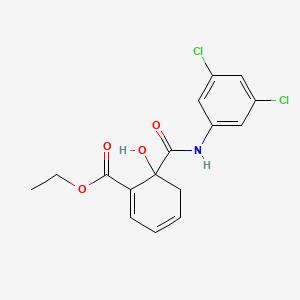
![4-methylbenzenesulfonate;3-methyl-2-[3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B14670834.png)
![Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane](/img/structure/B14670844.png)
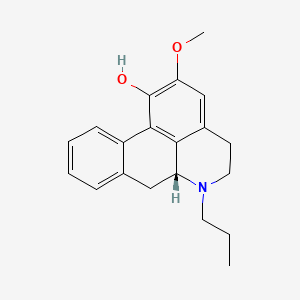
![Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane](/img/structure/B14670858.png)
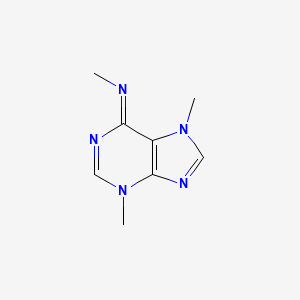
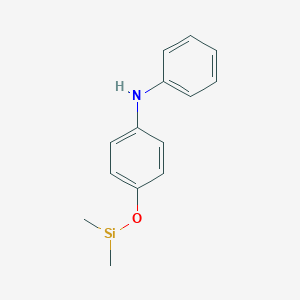
![N,N,2-Trimethyl-5-[(E)-(morpholin-4-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14670869.png)
